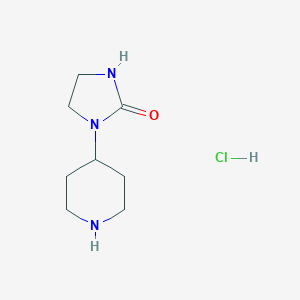

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-ylimidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c12-8-10-5-6-11(8)7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCRZQUYAZXXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128225-38-7 | |

| Record name | 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a detailed, two-step experimental protocol, presents illustrative quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the imidazolidin-2-one ring on a protected piperidine core, followed by the deprotection and formation of the hydrochloride salt in the second step. This strategy utilizes commercially available starting materials and employs robust chemical transformations.

The proposed synthetic pathway begins with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). This starting material is first reacted with 2-chloroethyl isocyanate to form the intermediate N-(tert-butoxycarbonyl)-1-(4-(3-(2-chloroethyl)ureido)piperidin-1-yl)ethan-1-one. This urea derivative then undergoes an intramolecular cyclization under basic conditions to yield tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid, which concurrently forms the desired hydrochloride salt of the product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

This procedure details the formation of the imidazolidin-2-one ring on the N-Boc protected piperidine scaffold.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

2-Chloroethyl isocyanate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Urea Formation: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added. The solution is cooled to 0 °C in an ice bath. 2-Chloroethyl isocyanate (1.1 eq) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Urea Intermediate: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2-chloroethyl)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)urea, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Intramolecular Cyclization: The crude urea intermediate is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C, and sodium hydride (1.5 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This procedure describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.

Materials:

-

tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

-

4 M Hydrochloric acid in 1,4-dioxane

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Deprotection: tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of methanol. To this solution, a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl) is added at room temperature.

-

Reaction Monitoring and Product Precipitation: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection is monitored by TLC. The product, this compound, is expected to precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration. The solid is washed with a small amount of cold diethyl ether to remove any non-polar impurities. The product is then dried under vacuum to yield the final this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed if further purification is required.[1]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| Step 1 | |||

| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.28 | 0.05 | 1.0 |

| 2-Chloroethyl isocyanate | 105.52 | 0.055 | 1.1 |

| Triethylamine | 101.19 | 0.06 | 1.2 |

| Sodium Hydride (60%) | 40.00 (as 100%) | 0.075 | 1.5 |

| Step 2 | |||

| tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | 269.35 | 0.04 | 1.0 |

| 4 M HCl in Dioxane | 36.46 (HCl) | 0.20 | 5.0 |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |

| tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | C₁₃H₂₃N₃O₃ | 269.35 | 75-85 | White to off-white solid |

| This compound | C₈H₁₆ClN₃O | 205.69 | 90-98 | White crystalline solid |

Visualization

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-4-yl)imidazolidin-2-one HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride (HCl). While experimental data for this specific salt is limited in publicly available literature, this document compiles predicted values, information on its free base, and detailed, adaptable experimental protocols for its characterization. The guide also explores the broader biological context of related piperidine and imidazolidinone structures, offering insights into potential areas of investigation. Included are a proposed synthetic workflow and an illustrative signaling pathway, visualized with Graphviz diagrams, to provide a practical framework for researchers.

Chemical Identity and Structure

1-(Piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound featuring a piperidine ring linked to an imidazolidin-2-one moiety. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the piperidine nitrogen, which generally enhances aqueous solubility.

Chemical Structure:

-

Free Base: 1-(Piperidin-4-yl)imidazolidin-2-one

-

HCl Salt: this compound

Molecular Formula:

Molecular Weight:

CAS Numbers:

Synonyms:

-

1-(4-Piperidinyl)-2-imidazolidinone

-

1-(Piperidin-4-yl)imidazolidin-2-one[4]

Physicochemical Properties

Quantitative experimental data for 1-(Piperidin-4-yl)imidazolidin-2-one HCl is scarce in the reviewed literature. The following table summarizes available predicted data for the free base and key properties for the HCl salt that would require experimental determination.

| Property | Value | Source/Method | Notes |

| Molecular Weight | 205.69 g/mol | Calculated | For the HCl salt.[3] |

| Melting Point | Data not available | Experimental (e.g., Capillary Method) | Expected to be a crystalline solid. |

| Aqueous Solubility | Data not available | Experimental (e.g., Shake-Flask Method) | Expected to have higher solubility than the free base. |

| pKa | Data not available | Experimental (e.g., Potentiometric Titration, NMR) | The piperidine nitrogen is expected to be the most basic center. |

| LogP (Octanol/Water) | -0.22 (Predicted) | ChemSrc[4] | For the free base. A negative value indicates hydrophilicity. |

| XlogP (Predicted) | -0.5 (Predicted) | PubChemLite[2] | For the free base. Reinforces the hydrophilic nature. |

| Boiling Point | 388.3 ± 31.0 °C at 760 mmHg (Predicted) | ChemSrc[4] | For the free base. |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | ChemSrc[4] | For the free base. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key physicochemical properties of 1-(Piperidin-4-yl)imidazolidin-2-one HCl.

Proposed Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one

The synthesis of the title compound can be approached through a multi-step process starting from 4-aminopiperidine. The following is a representative protocol based on established methods for the formation of imidazolidin-2-ones.[5][6]

Caption: Proposed synthetic workflow for 1-(Piperidin-4-yl)imidazolidin-2-one HCl.

Methodology:

-

Protection: 4-Aminopiperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to protect the piperidine nitrogen.

-

Urea Formation: The resulting Boc-protected aminopiperidine is then reacted with 2-chloroethyl isocyanate to form a urea intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization facilitated by a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to form the imidazolidin-2-one ring.

-

Deprotection: The Boc protecting group is removed using a strong acid, such as hydrochloric acid in dioxane, to yield the final product, 1-(Piperidin-4-yl)imidazolidin-2-one HCl.

Determination of Melting Point

Apparatus: Calibrated melting point apparatus (e.g., Büchi M-560), capillary tubes. Procedure:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus: Vials with screw caps, orbital shaker, constant temperature bath, centrifuge, analytical balance, HPLC-UV or LC-MS system. Procedure:

-

An excess amount of 1-(Piperidin-4-yl)imidazolidin-2-one HCl is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The vial is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV) against a standard curve.

Determination of pKa (NMR Spectroscopy Method)

This method relies on monitoring the chemical shift changes of specific protons in the molecule as a function of pH.[7] Apparatus: NMR spectrometer, pH meter, standardized solutions of HCl and NaOH. Procedure:

-

A solution of the compound is prepared in D₂O or a mixture of H₂O/D₂O.

-

The initial pH of the solution is adjusted to a low value (e.g., pH 1-2) using a standardized HCl solution.

-

A ¹H NMR spectrum is acquired, and the chemical shifts of protons close to the basic centers are recorded.

-

The pH of the solution is incrementally increased by adding small aliquots of a standardized NaOH solution. A ¹H NMR spectrum is recorded after each addition, along with the precise pH measurement.

-

This process is continued until a high pH (e.g., pH 12-13) is reached.

-

The chemical shift (δ) of a selected proton is plotted against the pH.

-

The resulting titration curve is fitted to the Henderson-Hasselbalch equation, and the inflection point of the curve corresponds to the pKa value.

Biological and Pharmacological Context

While 1-(Piperidin-4-yl)imidazolidin-2-one itself is primarily documented as a synthetic intermediate, the piperidin-4-one and imidazolidinone scaffolds are present in numerous biologically active molecules.[1][4][8] Derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

Potential Signaling Pathway Interactions

No direct biological targets or signaling pathway modulations have been reported for 1-(Piperidin-4-yl)imidazolidin-2-one. However, structurally related compounds have been identified as potent inhibitors of key signaling pathways implicated in disease. For instance, a compound featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core, which is structurally analogous to the title compound, has been developed as an inhibitor of the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β, playing a critical role in inflammatory diseases.

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, which represents a potential, though unconfirmed, area of investigation for compounds with a similar scaffold.

Caption: Illustrative diagram of the NLRP3 inflammasome signaling pathway.

Conclusion

1-(Piperidin-4-yl)imidazolidin-2-one HCl is a chemical entity with established use as a synthetic building block. While its own physicochemical and biological properties are not extensively documented, this guide provides a foundational framework for its study. The presented predicted data, along with detailed experimental protocols, offer a clear path for researchers to undertake a thorough characterization. Furthermore, the biological activities of related scaffolds suggest that this compound and its derivatives could be of interest in various therapeutic areas, warranting further investigation into their pharmacological profiles. The immediate focus for future work should be the experimental determination of the core physicochemical properties outlined in this guide.

References

- 1. Azaloxan - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - this compound (C8H15N3O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 128225-38-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazolidinone synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride

CAS Number: 128225-38-7

Disclaimer: Publicly available information on the specific compound 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride (CAS 128225-38-7) is limited. This guide provides a comprehensive overview based on the general properties of the imidazolidin-2-one scaffold, established synthesis protocols for related compounds, and the biological activities of structurally similar molecules. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The imidazolidin-2-one ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds and FDA-approved drugs.[1] These cyclic urea derivatives are key components in pharmaceuticals with diverse therapeutic applications, including antiviral, antimicrobial, and anticancer agents.[2][3] The incorporation of a piperidine moiety, another crucial pharmacophore in drug discovery, suggests that this compound may possess noteworthy pharmacological properties.[4] This guide delves into the physicochemical characteristics, potential synthetic routes, and plausible biological activities of this compound, drawing parallels from closely related structures.

Physicochemical and Structural Data

Detailed experimental data for this compound is not extensively reported in the public domain. The following table summarizes its basic identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 128225-38-7 | N/A |

| Molecular Formula | C₈H₁₆ClN₃O | [5] |

| Molecular Weight | 205.69 g/mol | [5] |

| Predicted XlogP | -0.5 | [5] |

| Monoisotopic Mass | 169.1215 Da | [5] |

Synthesis and Experimental Protocols

General Synthetic Workflow

A representative synthesis could involve the reaction of a suitably protected 4-aminopiperidine derivative with a precursor that provides the two-carbon backbone of the imidazolidinone ring, followed by cyclization. An alternative is the reaction of N-(2-aminoethyl)piperidin-4-amine with a carbonylating agent.

Representative Experimental Protocol

The following is a generalized experimental protocol for the synthesis of an imidazolidin-2-one from a 1,2-diamine, which could be adapted for the target compound.

-

Diamine Synthesis: A protected 4-aminopiperidine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding N-(piperidin-4-yl)ethane-1,2-diamine.

-

Cyclization: The resulting diamine is dissolved in a solvent such as dichloromethane. To this solution, a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) is added portion-wise at room temperature.[2] The reaction mixture is stirred overnight.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Potential Biological Activity and Signaling Pathways

The imidazolidin-2-one scaffold is a component of various pharmacologically active molecules.[1] Derivatives have been investigated for their potential as inhibitors of various enzymes and receptors. For instance, some imidazolidin-2-one derivatives have shown activity as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[6]

Plausible Mechanism of Action: NLRP3 Inflammasome Inhibition

Given that structurally related compounds, such as certain 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones, have been identified as NLRP3 inflammasome inhibitors, it is plausible that 1-(piperidin-4-yl)imidazolidin-2-one could exhibit similar activity.[6] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammation.

Therapeutic Potential and Future Directions

The structural motifs present in this compound suggest potential for therapeutic applications in areas where related compounds have shown promise, such as inflammatory diseases, viral infections, and oncology.[2][3] However, without specific biological data, its therapeutic potential remains speculative.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic route and full analytical characterization of the compound.

-

In Vitro Biological Screening: Evaluation of its activity against a panel of relevant biological targets, such as kinases, proteases, and receptors, to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the structural requirements for any observed biological activity and to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

Conclusion

This compound is a chemical entity with a scaffold that is of significant interest in medicinal chemistry. While specific data on this compound is sparse, this guide provides a framework for understanding its potential properties and for directing future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents.

References

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H15N3O) [pubchemlite.lcsb.uni.lu]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of 1-(Piperidin-4-yl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(Piperidin-4-yl)imidazolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. This document details a plausible synthetic route, outlines key experimental protocols for its characterization, and presents a thorough analysis of its spectroscopic data.

Molecular Structure and Properties

1-(Piperidin-4-yl)imidazolidin-2-one is composed of a piperidine ring linked via its 4-position to the nitrogen atom of an imidazolidin-2-one ring.

Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)imidazolidin-2-one

| Property | Value | Source |

| CAS Number | 52210-86-3 | ChemSrc[1] |

| Molecular Formula | C₈H₁₅N₃O | ChemSrc[1] |

| Molecular Weight | 169.22 g/mol | ChemSrc[1] |

| Predicted XlogP | -0.5 | PubChem[2] |

| Monoisotopic Mass | 169.1215 Da | PubChem[2] |

Synthesis

A plausible and efficient method for the synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one involves a two-step process starting from commercially available reagents. The synthesis begins with the protection of 4-aminopiperidine, followed by cyclization to form the imidazolidin-2-one ring.

Diagram 1: Synthetic Pathway for 1-(Piperidin-4-yl)imidazolidin-2-one

References

An In-depth Technical Guide to the Mechanism of Action of 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives as NLRP3 Inflammasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core mechanism of action for a specific class of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives. Current research compellingly indicates that these compounds, particularly those with a fused benzo[d]imidazole-2-one scaffold, function as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action for the studied 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives is the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers a cascade of inflammatory events. This includes the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis.[1]

These derivatives have been shown to effectively suppress two key downstream events of NLRP3 activation: IL-1β release and pyroptosis.[2] Furthermore, selected compounds from this class have been demonstrated to directly interact with the NLRP3 protein and inhibit its ATPase activity, which is crucial for its activation.[2]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[3]

Quantitative Data on Biological Activity

The inhibitory activity of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has been quantified through various in vitro assays. The following tables summarize the key findings for representative compounds from a study by Gastaldi et al. (2021).[2]

Table 1: Inhibition of IL-1β Release in LPS/ATP-stimulated THP-1 Macrophages

| Compound | IC50 (µM) for IL-1β Release Inhibition |

| 9 | 1.8 ± 0.2 |

| 13 | 1.9 ± 0.3 |

| 18 | 4.2 ± 0.5 |

Table 2: Inhibition of NLRP3-dependent Pyroptosis in THP-1 Macrophages

| Compound | % Inhibition of Pyroptosis at 10 µM |

| 9 | 47.9 ± 3.5 |

| 13 | 41.8 ± 4.1 |

| 18 | 35.6 ± 2.9 |

Table 3: Inhibition of Human Recombinant NLRP3 ATPase Activity

| Compound (at 100 µM) | % Inhibition of NLRP3 ATPase Activity |

| 9 | ~40% |

| 13 | ~35% |

| 18 | ~30% |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

IL-1β Release Assay in THP-1 Macrophages

This assay quantifies the amount of IL-1β released from macrophages following inflammasome activation, and the inhibitory effect of the test compounds.

Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

To differentiate THP-1 monocytes into macrophage-like cells, they are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

The PMA-containing medium is then replaced with fresh medium, and the cells are allowed to rest for 24 hours.

Inflammasome Activation and Inhibition:

-

Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

-

Following priming, the cells are treated with various concentrations of the 1-(piperidin-4-yl)imidazolidin-2-one derivatives for 30 minutes.

-

The NLRP3 inflammasome is then activated by adding 5 mM ATP for 45 minutes (Signal 2).

-

The cell culture supernatants are collected.

Quantification of IL-1β:

-

The concentration of IL-1β in the collected supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength using a microplate reader.

-

The percentage of inhibition is calculated by comparing the IL-1β levels in compound-treated wells to those in vehicle-treated control wells. The IC50 values are then determined from the dose-response curves.

Pyroptosis Inhibition Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture medium as an indicator of cell membrane damage during pyroptosis.

Cell Preparation and Treatment:

-

THP-1 cells are differentiated and primed with LPS as described in the IL-1β release assay protocol.

-

The primed cells are then treated with the test compounds at the desired concentrations for 30 minutes.

-

Inflammasome activation and pyroptosis are induced by the addition of 5 mM ATP for 45 minutes.

LDH Measurement:

-

The 96-well plate is centrifuged to pellet the cells and debris.

-

An aliquot of the supernatant from each well is transferred to a new plate.

-

The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. This is typically a colorimetric assay where LDH activity leads to a change in absorbance.

-

The absorbance is measured using a microplate reader.

-

The percentage of pyroptosis inhibition is calculated relative to the LDH release in vehicle-treated control cells.

NLRP3 ATPase Activity Assay

This biochemical assay directly measures the effect of the compounds on the ATPase activity of recombinant NLRP3 protein.

Assay Procedure:

-

Recombinant human NLRP3 protein is incubated in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

The test compounds are added to the reaction mixture at the desired concentrations.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The mixture is incubated to allow for ATP hydrolysis by NLRP3.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a phosphate detection reagent, such as a Malachite Green-based reagent.

-

The absorbance is read, and the percentage of inhibition of NLRP3 ATPase activity is calculated by comparing the results from compound-treated reactions to vehicle-treated controls.

Conclusion

The available scientific literature strongly supports that the core mechanism of action for 1-(Piperidin-4-yl)imidazolidin-2-one derivatives, specifically the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one subclass, is the inhibition of the NLRP3 inflammasome. These compounds effectively suppress key downstream inflammatory events, including IL-1β release and pyroptosis, and have been shown to directly inhibit the ATPase activity of the NLRP3 protein. This targeted mechanism of action makes them promising candidates for the development of novel anti-inflammatory therapeutics for a range of NLRP3-driven diseases. Further research into the broader class of 1-(Piperidin-4-yl)imidazolidin-2-one derivatives is warranted to explore if this mechanism is conserved and to identify other potential biological targets.

References

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Piperidinyl Imidazolidinone Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of piperidinyl imidazolidinone compounds, a promising class of heterocyclic molecules with diverse therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways to facilitate further investigation and development of this important chemical scaffold.

Introduction

Piperidinyl imidazolidinone derivatives have emerged as a significant area of interest in medicinal chemistry due to their wide range of pharmacological activities. The inherent structural features of the piperidine and imidazolidinone rings allow for diverse substitutions, leading to compounds with potent and selective biological effects. These activities span multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will explore the key biological activities of these compounds and the methodologies used to elucidate them.

Key Biological Activities and Quantitative Data

The biological evaluation of piperidinyl imidazolidinone compounds has revealed significant activity in several key areas. The following tables summarize the quantitative data from various screening assays, providing a comparative overview of the potency of these derivatives.

Anticancer Activity

Piperidinyl imidazolidinone derivatives have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| imidazolidindionedioxime Pt(II) Complex | MDA-MB-231 | 24.5 | [1] |

| 7g (thiazolidinone-isatin hybrid) | A549 | 40 | [2] |

| 7g (thiazolidinone-isatin hybrid) | MCF-7 | 40 | [2] |

| 7g (thiazolidinone-isatin hybrid) | PC3 | 50 | [2] |

| Compound 28 (thiazolidin-4-one) | HeLa | 3.2 ± 0.5 | [3] |

| Compound 28 (thiazolidin-4-one) | MCF-7 | 2.1 ± 0.5 | [3] |

| Compound 28 (thiazolidin-4-one) | LNCaP | 2.9 ± 0.3 | [3] |

| Compound 28 (thiazolidin-4-one) | A549 | 4.6 ± 0.8 | [3] |

| Compound 7 (thiazolidin-4-one) | MV4-11 (Leukemia) | 3.4 | [3] |

| Compound 7 (thiazolidin-4-one) | K562 (Leukemia) | 0.75 | [3] |

Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Piperidinyl imidazolidinone and related structures have shown promising activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9h (oxazolidinone derivative) | S. aureus | 0.25-1 | [4] |

| Compound 9h (oxazolidinone derivative) | MRSA | 0.25-1 | [4] |

| Compound 9h (oxazolidinone derivative) | MSSA | 0.25-1 | [4] |

| Compound 9h (oxazolidinone derivative) | LREF | 0.25-1 | [4] |

| Compound 9h (oxazolidinone derivative) | VRE | 0.25-1 | [4] |

| Compound 21d (oxazolidinone derivative) | S. pneumoniae (ATCC 49619) | Similar to Linezolid | |

| Compound 17f (imidazolidinone derivative) | E. coli | 12.5 | [5] |

| Compound 17f (imidazolidinone derivative) | S. aureus | 12.5 | [5] |

| Compound 17t (imidazolidinone derivative) | E. coli | 6.25 | [5] |

| Compound 17t (imidazolidinone derivative) | S. aureus | 6.25 | [5] |

Anti-HIV Activity (CCR5 Antagonism)

Certain piperidinyl imidazolidinone derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of M-tropic strains of HIV-1 into host cells.

| Compound Class | Target | Activity | Reference |

| Imidazolidinyl-piperidinyl-benzoic acids | CCR5 | Potent Antagonists | [6] |

Anti-inflammatory Activity (NLRP3 Inhibition)

Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

| Compound Class | Target | Activity | Reference |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inhibition of pyroptosis and IL-1β release | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible screening of biological activity. The following sections outline the methodologies for key assays cited in this guide.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility - Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[10][11]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of yeast and molds can be determined using a broth microdilution method adapted for fungi.[12][13]

-

Inoculum Preparation: A standardized fungal inoculum is prepared from a fresh culture. For yeasts, the concentration is adjusted to 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. For some antifungals, a 50% reduction in growth (MIC-2) is considered the endpoint.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[14][15]

-

Cell Treatment: Cells are treated with the test compound for a specified period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and can indicate apoptosis through nuclear condensation and fragmentation.[16][17]

-

Cell Treatment and Fixation: Cells grown on coverslips are treated with the test compound, then washed with PBS and fixed with 4% paraformaldehyde.

-

Permeabilization: The fixed cells are permeabilized with a detergent such as 0.1% Triton X-100 to allow DAPI to enter the nucleus.

-

DAPI Staining: The cells are incubated with a DAPI staining solution.

-

Microscopy: The stained cells are visualized under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of piperidinyl imidazolidinone compounds requires knowledge of the biological pathways they modulate. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for biological activity screening.

Figure 1. General experimental workflow for the screening of piperidinyl imidazolidinone compounds.

Figure 2. Mechanism of action of CCR5 antagonists in blocking HIV-1 entry.

Figure 3. The NLRP3 inflammasome activation pathway and point of inhibition.

Conclusion

Piperidinyl imidazolidinone compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy against a range of challenging diseases underscores the importance of continued research and development in this area. This technical guide provides a foundational resource for scientists engaged in the screening and characterization of these compounds, offering standardized protocols, a summary of key biological data, and a visual representation of their mechanisms of action. It is anticipated that the information contained herein will facilitate the discovery of new and more potent therapeutic agents based on the piperidinyl imidazolidinone core structure.

References

- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanocellect.com [nanocellect.com]

- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2.5. Cell Apoptosis Assay by DAPI Staining [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of 1-(Piperidin-4-yl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Piperidin-4-yl)imidazolidin-2-one. These predictions are derived from typical values for similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.5 - 3.8 | Multiplet | 1H | Piperidine C4-H |

| ~ 3.3 - 3.5 | Triplet | 4H | Imidazolidinone -CH₂-N-CH₂- |

| ~ 2.9 - 3.1 | Multiplet | 2H | Piperidine C2-Hₑ, C6-Hₑ (axial) |

| ~ 2.5 - 2.7 | Multiplet | 2H | Piperidine C2-Hₐ, C6-Hₐ (equatorial) |

| ~ 1.7 - 1.9 | Multiplet | 2H | Piperidine C3-Hₑ, C5-Hₑ (axial) |

| ~ 1.4 - 1.6 | Multiplet | 2H | Piperidine C3-Hₐ, C5-Hₐ (equatorial) |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | Imidazolidinone N-H |

| ~ 1.5 - 2.5 | Broad Singlet | 1H | Piperidine N-H |

Note: Chemical shifts are referenced to a standard solvent signal. The exact shifts and multiplicities will depend on the solvent used and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 163 - 165 | Imidazolidinone C=O |

| ~ 55 - 60 | Piperidine C4 |

| ~ 45 - 50 | Piperidine C2, C6 |

| ~ 40 - 45 | Imidazolidinone C4, C5 |

| ~ 30 - 35 | Piperidine C3, C5 |

Note: The chemical shift of the carbonyl carbon is a key identifier for the imidazolidin-2-one moiety.[1]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch (Piperidine & Imidazolidinone) |

| ~ 2850 - 2950 | Strong | C-H Stretch (Aliphatic) |

| ~ 1690 - 1710 | Strong | C=O Stretch (Urea)[1] |

| ~ 1450 - 1480 | Medium | C-H Bend (Methylene) |

| ~ 1250 - 1350 | Medium | C-N Stretch |

Note: The strong absorption band in the region of 1700 cm⁻¹ is characteristic of the carbonyl group in the imidazolidin-2-one ring.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 169.13 | [M]⁺ (Molecular Ion) |

| 170.14 | [M+H]⁺ (Protonated Molecule) |

| Common Fragments | Fragments resulting from α-cleavage of the piperidine ring, and cleavage of the bond between the two ring systems. |

Note: The fragmentation pattern in mass spectrometry is highly dependent on the ionization technique used (e.g., EI, ESI). Alpha-cleavage is a common fragmentation pathway for piperidine derivatives under Electron Ionization (EI).[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like 1-(Piperidin-4-yl)imidazolidin-2-one.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is common to simplify the spectrum.[4]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.[5]

-

Lower the press arm to apply firm and even pressure to the sample.

-

-

Data Acquisition:

2.3. Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to achieve a stable ion signal.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like 1-(Piperidin-4-yl)imidazolidin-2-one.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.latech.edu [chem.latech.edu]

- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. amherst.edu [amherst.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of Novel Imidazolidinone-Based MDM2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers with wild-type p53, its function is abrogated by the overexpression of its key negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its degradation via the proteasome and inhibiting its transcriptional activity.[2][3] The disruption of the MDM2-p53 protein-protein interaction (PPI) with small-molecule inhibitors is a promising therapeutic strategy to reactivate p53 and induce tumor cell death.[2][4] Among the various chemical scaffolds explored, imidazolidinone-based compounds have emerged as a promising class of potent and selective MDM2 inhibitors.[2] This technical guide provides an in-depth overview of the discovery and development of novel imidazolidinone-based MDM2 inhibitors, with a focus on their synthesis, mechanism of action, and preclinical evaluation.

Synthesis of Imidazolidinone-Based MDM2 Inhibitors

A novel series of 4-imidazolidinone-containing compounds has been synthesized and identified as potent inhibitors of the MDM2/p53 interaction.[2] The general synthetic route involves a multi-step process, which is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. The core imidazolidinone scaffold is typically constructed through cyclization reactions, followed by the introduction of various substituents to optimize binding affinity and cellular activity.

Mechanism of Action and Signaling Pathway

Imidazolidinone-based inhibitors act by binding to the p53-binding pocket of MDM2, thereby blocking the interaction between MDM2 and p53.[2] This disruption leads to the stabilization and accumulation of p53 protein in the nucleus.[2] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop).[1][5] The induction of p21 leads to cell cycle arrest, while the activation of other pro-apoptotic genes, such as PUMA and Bax, triggers apoptosis.[6]

Caption: MDM2-p53 signaling pathway and the mechanism of action of imidazolidinone-based inhibitors.

Drug Discovery and Development Workflow

The discovery of novel imidazolidinone-based MDM2 inhibitors typically follows a structured workflow, from initial hit identification to preclinical candidate selection.

Caption: A typical workflow for the discovery and development of imidazolidinone-based MDM2 inhibitors.

Data Presentation

The following tables summarize the quantitative data for a series of novel 4-imidazolidinone-containing compounds and a reference MDM2 inhibitor.[2][7]

Table 1: In Vitro Activity of Imidazolidinone-Based MDM2 Inhibitors [2]

| Compound | MDM2 IC50 (μM) | HCT-116 IC50 (μM) | MOLM-13 IC50 (μM) |

| 2 (TB114) | 0.08 ± 0.01 | 0.35 ± 0.03 | 0.15 ± 0.01 |

| 22 | 0.09 ± 0.01 | 0.42 ± 0.05 | 0.18 ± 0.02 |

| Nutlin-3a | 0.15 ± 0.02 | 0.78 ± 0.06 | 0.45 ± 0.03 |

Table 2: Binding Affinity and Cellular Activity of a Potent Spirooxindole MDM2 Inhibitor (MI-888) [7]

| Compound | MDM2 Ki (nM) | SJSA-1 IC50 (μM) | RS4;11 IC50 (μM) | HCT-116 p53+/+ IC50 (μM) | HCT-116 p53-/- IC50 (μM) |

| MI-888 | 0.44 ± 0.08 | 0.09 ± 0.01 | 0.05 ± 0.01 | 0.092 | >10 |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay for MDM2/p53 Interaction

This assay is used to quantify the inhibition of the MDM2-p53 interaction by test compounds.[4][8]

-

Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

-

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., with 5-FAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the MDM2 protein and the fluorescent p53 peptide to the wells of the 384-well plate.

-

Add the diluted test compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence polarization using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.[9][10]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HCT-116, MOLM-13)

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Western Blot Analysis for p53 and p21

This technique is used to detect the stabilization of p53 and the induction of its downstream target, p21, upon treatment with MDM2 inhibitors.[6][11]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against p53 and p21.

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies.

-

Wash the membrane and incubate with secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein levels to a loading control.

-

Quantitative Real-Time PCR (qPCR) for p21 and MDM2 mRNA

qPCR is used to measure the changes in the mRNA expression levels of p53 target genes, such as p21 and MDM2.[5]

-

Principle: Total RNA is extracted from cells and reverse-transcribed into cDNA. The cDNA is then used as a template for real-time PCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green).

-

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for p21, MDM2, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Protocol:

-

Isolate total RNA from cells and treat with DNase I.

-

Synthesize cDNA from the RNA template.

-

Set up the qPCR reaction with the cDNA, primers, and master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

-

Conclusion

The discovery of novel imidazolidinone-based inhibitors of the MDM2-p53 interaction represents a significant advancement in the development of targeted cancer therapies. These compounds have demonstrated potent in vitro activity, effectively disrupting the MDM2-p53 interaction, stabilizing p53, and inducing cell death in cancer cells with wild-type p53. The detailed methodologies provided in this guide offer a comprehensive framework for the continued research and development of this promising class of anticancer agents. Further optimization of their pharmacokinetic properties and in vivo efficacy will be crucial for their successful translation into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In Silico Modeling of 1-(Piperidin-4-yl)imidazolidin-2-one Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)imidazolidin-2-one scaffold is a key pharmacophore with demonstrated bioactivity across a range of therapeutic targets. Its structural motifs are present in numerous compounds investigated for antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the in silico methodologies used to model the target binding of 1-(Piperidin-4-yl)imidazolidin-2-one and its derivatives. We will focus on its interaction with the NLRP3 inflammasome, a critical mediator of inflammation, for which derivatives of this scaffold have shown inhibitory activity.[3] This document details experimental protocols for key computational techniques, summarizes quantitative data, and provides visual representations of relevant pathways and workflows to guide researchers in the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Imidazolidin-2-one Scaffold

The imidazolidin-2-one core is a prevalent structural motif in a variety of biologically active compounds and FDA-approved drugs.[2] Its synthetic accessibility and the ability to readily introduce substitutions make it an attractive starting point for medicinal chemistry campaigns.[4][5] Computational studies, including Density Functional Theory (DFT), have been employed to understand the stability and reactivity of imidazolidin-2-one derivatives, aiding in the prediction of their pharmacokinetic properties and drug-like characteristics.[1][6]

Derivatives of the core structure, 1-(Piperidin-4-yl)imidazolidin-2-one, have been specifically investigated as potential inhibitors of the NLRP3 inflammasome, a key player in the innate immune response.[3] Understanding the molecular interactions between this scaffold and its biological targets through in silico modeling is crucial for optimizing potency, selectivity, and overall drug-like properties.

Primary Biological Target: NLRP3 Inflammasome

The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) is a cytosolic pattern recognition receptor that, upon activation, assembles into a multi-protein complex known as the inflammasome.[3] This complex is responsible for the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

A pharmacophore-hybridization strategy combining the structure of a known acrylic acid derivative with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has led to the identification of novel NLRP3 inhibitors.[3] This suggests that the 1-(piperidin-4-yl)imidazolidin-2-one core can serve as a valuable scaffold for the design of new NLRP3-targeting anti-inflammatory agents.

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation."

In Silico Modeling Workflow

The process of modeling the interaction between a small molecule like 1-(Piperidin-4-yl)imidazolidin-2-one and its target protein involves a series of computational steps. This workflow is designed to predict binding modes, estimate binding affinities, and understand the dynamics of the protein-ligand complex.

References

- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Dissolving 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the dissolution of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride, a critical step for ensuring accurate and reproducible results in in vitro assays. Due to the limited availability of specific public solubility data for this compound, this protocol outlines a systematic approach to determine its optimal solubility and prepare stable stock solutions for use in various experimental settings. Adherence to this protocol will enable researchers to establish a reliable method for preparing this compound for screening and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate dissolution strategy. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base.

Table 1: Physicochemical Properties of this compound and a Structurally Related Compound.

| Property | This compound | 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride[1] |

| CAS Number | 128225-38-7 | 1354951-06-6 |

| Molecular Formula | C₈H₁₆ClN₃O | C₉H₁₈ClN₃O |

| Molecular Weight | 205.69 g/mol | 219.71 g/mol |

| Predicted Solubility | Higher solubility in aqueous solutions due to the hydrochloride salt form. | Not specified. |

Recommended Solvents and Materials

Solvents:

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile Deionized Water

-

Ethanol, absolute

-

Phosphate-Buffered Saline (PBS)

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes and sterile filter tips

-

0.22 µm syringe filters (optional, for sterile applications)

Experimental Protocol: Determining Solubility and Preparing Stock Solutions

This protocol provides a step-by-step method to determine the solubility of this compound in common laboratory solvents and to prepare a concentrated stock solution.

4.1. Preliminary Solubility Assessment

The initial step is to determine the most suitable solvent for your specific in vitro assay. It is recommended to test solubility in DMSO, water, and ethanol.

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate sterile microcentrifuge tubes for each solvent to be tested.

-

Solvent Addition: Add a calculated volume of the first solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

-

Dissolution Methods:

-

Vortexing: Vortex the tube vigorously for 1-2 minutes.

-

Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

-

Gentle Warming: If necessary, warm the solution to 37°C for 10-15 minutes. Avoid excessive heat, which may degrade the compound.

-

-

Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration. If particles remain, the compound is not soluble at the tested concentration, and a lower concentration should be tested.

-

Repeat: Repeat steps 2-4 for the other solvents (water, ethanol).

4.2. Preparation of a Concentrated Stock Solution

Once a suitable solvent is identified, a concentrated stock solution can be prepared. DMSO is often a good initial choice for creating a high-concentration stock that can be further diluted in aqueous media for final assay concentrations.

-

Weighing: Accurately weigh the desired amount of this compound.

-

Dissolving: Add the chosen solvent to the compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Use the dissolution methods described in section 4.1 (vortexing, sonication, gentle warming) to ensure complete dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent solvent evaporation.

4.3. Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer.

-

Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your experiment.

-

Solvent Concentration: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

-

Precipitation Check: After diluting the stock solution into the aqueous assay buffer, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the concentration of the working solution is too high and should be reduced.

Data Presentation

The following table summarizes the recommended starting points for the solubility determination of this compound.

Table 2: Recommended Starting Concentrations for Solubility Testing.

| Solvent | Starting Concentration Range | Dissolution Method | Observations/Notes |

| DMSO | 10 - 100 mM | Vortex, Sonicate, Gentle Warming (37°C) | Often a good solvent for creating high-concentration stocks. |

| Water | 1 - 20 mM | Vortex, Sonicate | As a hydrochloride salt, it is expected to have some aqueous solubility. |

| Ethanol | 1 - 50 mM | Vortex, Sonicate | May be a suitable alternative to DMSO. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dissolution and preparation of this compound for in vitro assays.

Caption: Workflow for dissolving and preparing the compound.

References

Application of 1-(Piperidin-4-yl)imidazolidin-2-one in Neuroscience Research: A Scaffolding Perspective

While direct research on the specific application of 1-(Piperidin-4-yl)imidazolidin-2-one in neuroscience is not extensively documented in publicly available scientific literature, the constituent chemical moieties—the imidazolidin-2-one core and the piperidin-4-yl group—are well-established pharmacophores in the development of centrally active agents. This document provides an overview of the potential applications of this compound based on the known neuropharmacological activities of its structural components, along with generalized experimental protocols and conceptual signaling pathways.

Introduction to the Pharmacological Significance of the Constituent Scaffolds

The molecule 1-(Piperidin-4-yl)imidazolidin-2-one combines two key structural motifs that are frequently found in drugs targeting the central nervous system (CNS).

The Imidazolidin-2-one Scaffold: This heterocyclic core is a component of various compounds with a range of biological activities. In the context of neuroscience, derivatives of the closely related imidazolidine-2,4-dione have been shown to possess anxiolytic and anticonvulsant properties[1]. The cyclic urea structure can act as a rigid scaffold to orient substituents in a specific three-dimensional arrangement, enabling precise interactions with biological targets such as receptors and enzymes.